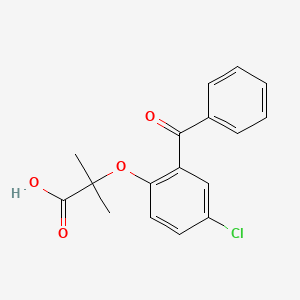
2-(2-Benzoyl-4-chlorophenoxy)-2-methylpropanoic acid
Description
2-(2-Benzoyl-4-chlorophenoxy)-2-methylpropanoic acid is an organic compound with a complex structure, featuring a benzoyl group, a chlorophenoxy group, and a methylpropanoic acid moiety
Properties
CAS No. |
62100-48-5 |
|---|---|
Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
2-(2-benzoyl-4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-8-12(18)10-13(14)15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,20,21) |
InChI Key |
SLMPUPFZJLXODM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoyl-4-chlorophenoxy)-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the benzoyl and chlorophenoxy intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoyl-4-chlorophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new aromatic compounds or other derivatives.
Scientific Research Applications
2-(2-Benzoyl-4-chlorophenoxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 2-(2-Benzoyl-4-chlorophenoxy)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Benzoyl-4-chlorophenoxy)-2-methylpropanoic acid include:
- 2-(2-Benzoyl-4-chlorophenoxy)-N-phenylacetamide
- 2-(2-Benzoyl-4-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


